molecular formula C9H8N2O2 B8634164 Pyrrolo[2,3-c]pyridin-1-yl-acetic acid

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid

Cat. No. B8634164
M. Wt: 176.17 g/mol
InChI Key: UGUMHBYLVRIMRI-UHFFFAOYSA-N
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Patent
US08362249B2

Procedure details

To a stirred solution of pyrrolo[2,3-c]pyridin-1-yl-acetic acid benzyl ester (1.0 g, 3.6 mmol) in MeOH (20 mL) in a Parr shaker vessel (250 mL), palladium-charcoal (100 mg) is added under nitrogen atmosphere. Nitrogen is flashed with hydrogen and the solution is hydrogenated at room temperature at 10 psi hydrogen pressure. Reaction is monitored by TLC. After complete consumption of starting material, the reaction mixture is taken out from the Parr shaker and diluted with water. The solution is filtered through a pad of diatomaceous earth and washed successively with hot water. Volatiles are removed under reduced pressure and crude solid obtained is washed with EtOAc (3×50 mL). It is concentrated and dried in vacuum to yield pyrrolo[2,3-c]pyridin-1-yl-acetic acid as a solid (0.565 g).
Name
pyrrolo[2,3-c]pyridin-1-yl-acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:20])[CH2:10][N:11]1[C:15]2=[CH:16][N:17]=[CH:18][CH:19]=[C:14]2[CH:13]=[CH:12]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[N:11]1([CH2:10][C:9]([OH:20])=[O:8])[C:15]2=[CH:16][N:17]=[CH:18][CH:19]=[C:14]2[CH:13]=[CH:12]1

Inputs

Step One
Name
pyrrolo[2,3-c]pyridin-1-yl-acetic acid benzyl ester
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN1C=CC=2C1=CN=CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The solution is filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed successively with hot water
CUSTOM
Type
CUSTOM
Details
Volatiles are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
crude solid obtained
WASH
Type
WASH
Details
is washed with EtOAc (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=2C1=CN=CC2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.565 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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